molecular formula C13H17N3O4S B11825607 1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

Cat. No.: B11825607
M. Wt: 311.36 g/mol
InChI Key: DAGHADZKARDXHR-GWCFXTLKSA-N
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Description

1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[410]heptan-6-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the sulfonyl group.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it valuable for the synthesis of complex organic molecules.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

[(1R,6S)-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

InChI

InChI=1S/C13H17N3O4S/c14-9-13-5-6-15(8-10(13)7-13)21(19,20)12-3-1-11(2-4-12)16(17)18/h1-4,10H,5-9,14H2/t10-,13-/m0/s1

InChI Key

DAGHADZKARDXHR-GWCFXTLKSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@]1(C2)CN)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CC2C1(C2)CN)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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